2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-ethyl 4-methylbenzenesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG2-NH-Boc involves several steps:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form Boc-NH-PEG2.
Tosylation: The protected compound is then tosylated using tosyl chloride in the presence of a base such as triethylamine to yield Tos-PEG2-NH-Boc.
Industrial Production Methods
Industrial production of Tos-PEG2-NH-Boc follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Protection: Using industrial-grade reagents and solvents to protect the amino group.
Efficient Tosylation: Employing optimized reaction conditions to ensure high yield and purity of the final product
Chemical Reactions Analysis
Types of Reactions
Tos-PEG2-NH-Boc undergoes several types of chemical reactions:
Substitution Reactions: The tosyl group can be substituted by nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to regenerate the free amino group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild heating.
Deprotection: Reagents such as trifluoroacetic acid are used under mild acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Deprotection: The major product is the free amine derivative
Scientific Research Applications
Tos-PEG2-NH-Boc is widely used in scientific research, particularly in the synthesis of PROTACs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation pathways.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Used in the development of new chemical entities and drug discovery
Mechanism of Action
Tos-PEG2-NH-Boc functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The mechanism involves:
Binding: The linker connects the ligand for the E3 ligase and the ligand for the target protein.
Ubiquitination: The E3 ligase ubiquitinates the target protein.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome
Comparison with Similar Compounds
Similar Compounds
Tos-PEG3-NH-Boc: Similar structure with an additional ethylene glycol unit.
Tos-PEG4-NH-Boc: Contains two additional ethylene glycol units.
Uniqueness
Tos-PEG2-NH-Boc is unique due to its optimal length and flexibility, making it suitable for a wide range of PROTAC applications. Its balance between hydrophilicity and hydrophobicity enhances its solubility and stability in various solvents .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6S/c1-13-5-7-14(8-6-13)24(19,20)22-12-11-21-10-9-17-15(18)23-16(2,3)4/h5-8H,9-12H2,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGNPGXHRHJTFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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